molecular formula C13H17N3 B11890424 1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethanamine

1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethanamine

Katalognummer: B11890424
Molekulargewicht: 215.29 g/mol
InChI-Schlüssel: MXEJTQKVWQUKPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a benzyl group at position 1, a methyl group at position 5, and an ethanamine group at position 4 of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-amine can be achieved through various synthetic routes. One common method involves the reaction of 1-benzyl-5-methyl-1H-pyrazole with ethanamine under suitable reaction conditions. The reaction typically requires a solvent such as ethanol and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-amine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-benzyl-3-methyl-1H-pyrazol-4-ylamine
  • 1-(1-benzyl-5-methyl-1H-pyrazol-3-yl)ethan-1-amine
  • 1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)propan-1-amine

Uniqueness

1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H17N3

Molekulargewicht

215.29 g/mol

IUPAC-Name

1-(1-benzyl-5-methylpyrazol-4-yl)ethanamine

InChI

InChI=1S/C13H17N3/c1-10(14)13-8-15-16(11(13)2)9-12-6-4-3-5-7-12/h3-8,10H,9,14H2,1-2H3

InChI-Schlüssel

MXEJTQKVWQUKPU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=NN1CC2=CC=CC=C2)C(C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.